molecular formula C5H4BrClN2 B576790 5-Bromo-4-chloropyridin-2-amine CAS No. 942947-94-6

5-Bromo-4-chloropyridin-2-amine

Cat. No.: B576790
CAS No.: 942947-94-6
M. Wt: 207.455
InChI Key: DDOFUMWLNSICHU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol It is a heterocyclic amine that contains both bromine and chlorine substituents on a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that its targets could be diverse depending on the specific derivative .

Mode of Action

It’s known to be used as a reagent in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds. This suggests that it may interact with its targets through the formation of new bonds, leading to changes in the target molecules .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple pathways depending on the specific compound synthesized.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloropyridin-2-amine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of the reactions it’s involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyridin-2-amine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine as the starting material. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often include temperatures ranging from room temperature to reflux conditions, depending on the desired yield and reaction rate.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the diazotization of 2-amino-4-chloropyridine followed by bromination and chlorination steps . This method offers higher yields and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloropyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOFUMWLNSICHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657711
Record name 5-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942947-94-6
Record name 5-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-chloropyridine (0.50 g, 3.9 mmol) in acetonitrile (20 ml) was added dropwise a solution of N-bromosuccinimide (0.730 g, 4.1 mmol) in acetonitrile (10 ml). The reaction mixture was stirred at room temperature for 16 h then concentrated in vacuo. The crude product was purified by chromatography on silica gel (hexane/ethyl acetate 6:4) to give the title compound as a white solid (0.65 g, 80%); 1H-NMR (250 MHz, CDCl3) 6.63 (s, 1H) and 8.16 (s, 1H) (3-H, 6-H); LC-MS (ESI, m/z) Rt=4.8 min—206, 209 [(M+H+), BrCl isotopic pattern, 100%];
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloropyridin-2-amine (8 g, 62.2 mmol) in acetonitrile (600 mL) at rt was added NBS (11.08 g, 62.2 mmol) in portions and the reaction was stirred for 14 h. The reaction mixture was concentrated under reduced pressure. The residue was reconstituted in ethyl acetate and water. The organics were extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), and dried over sodium sulphate. The organics were concentrated under reduced pressure to afford 5-bromo-4-chloropyridin-2-amine as yellow solid (13 g, 99% yield) that was used without further purification in the next step. LCMS (ESI) m/e 207.0 [(M+H)+, calcd for C5H5BrClN2 206.9]; LC/MS retention time (method B): tR=0.8 min; 1H NMR (400 MHz, CDCl3) δ 8.17 (s, 1H), 6.63 (s, 1H), 4.59 (s, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
11.08 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-2-pyridylamine (6.0 g, 46.7 mmol) in chloroform (180 mL) was added N-bromosuccinimide (8.3 g, 46.7 mmol). The solution was stirred in the dark for 2 hours, at which time it was added to CH2Cl2 (800 mL) and 1N NaOH (100 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated. The crude material was purified by SiO2 chromatography (25-35% EtOAc/hexanes) yielding 3.63 g (38%) of 5-bromo-4-chloro-2-pyridylamine. LCMS (m/z): 206.9/208.9 (MH+). 1H NMR (CDCl3): δ 8.18 (s, 1H), 6.62 (s, 1H), 4.52 (bs, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-chloropyridin-2-amine (8 g, 62.2 mmol) in acetonitrile (600 mL) at rt was added N-bromosuccinimide (11.08 g, 62.2 mmol) in portions and the reaction was stirred for 14 h. The reaction mixture was concentrated under reduced pressure. The residue was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL) and dried over sodium sulfate. The organics were concentrated under reduced pressure to afford 5-bromo-4-chloropyridin-2-amine as yellow solid (13 g, 99%) that was used as is without further purification. LC/MS (ESI) m/e 207.0 [(M+H)+, calcd for C5H5BrClN2 206.9]; LC/MS retention time (method B): tR=0.8 min.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.08 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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